A metabolite of Ceftiofur, which is microbiologic active.
Desfuroyl Ceftiofur
CAS No.: 120882-22-6
Cat. No.: VC21338914
Molecular Formula: C14H15N5O5S3
Molecular Weight: 429.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 120882-22-6 |
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Molecular Formula | C14H15N5O5S3 |
Molecular Weight | 429.5 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |
Standard InChI Key | OITCOWCNESRWSM-GHXIOONMSA-N |
Isomeric SMILES | CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |
SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Canonical SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Appearance | White to Off-White Solid |
Melting Point | >142°C |
Chemical Characteristics and Structure
Desfuroyl Ceftiofur is a metabolically active compound derived from ceftiofur. It maintains significant antimicrobial properties while presenting a distinct chemical profile from its parent compound.
Molecular Structure and Properties
Desfuroyl Ceftiofur has the molecular formula C14H15N5O5S3, with a calculated molecular weight of 429.5 g/mol . The compound contains a β-lactam ring structure characteristic of cephalosporin antibiotics, with specific functional groups that contribute to its antimicrobial activity. The full IUPAC nomenclature identifies it as (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This structure confers specific pharmacological properties that allow the compound to maintain antimicrobial efficacy.
The chemical designation reflects the structural relationship to ceftiofur, notably the absence of the furoyl group. The compound contains several key functional groups including a β-lactam ring, a thiazole ring, and a methoxyimino group, all of which contribute to its antimicrobial properties against various gram-positive and gram-negative bacteria.
Related Compounds and Derivatives
The metabolic pathway of ceftiofur produces several related compounds, including Desfuroyl Ceftiofur Cysteine Disulfide, which has a distinct chemical profile. For analytical purposes, Desfuroyl Ceftiofur is often converted to desfuroylceftiofur acetamide (DCA) due to the increased stability of this derivative . This conversion is crucial for pharmacokinetic studies, as it allows for more reliable quantification of the compound in biological samples.
Pharmacological Properties
Desfuroyl Ceftiofur demonstrates significant antimicrobial activity that closely resembles that of its parent compound, making it clinically relevant in veterinary medicine.
Antimicrobial Activity
As the principal active metabolite of ceftiofur, Desfuroyl Ceftiofur exhibits antimicrobial properties that are similar to those of the parent compound against target pathogens . The mechanism of action involves inhibition of bacterial cell wall synthesis, consistent with other cephalosporin antibiotics. The spectrum of activity includes various gram-positive and gram-negative bacteria, making it a valuable broad-spectrum antimicrobial agent in veterinary medicine.
Research has demonstrated that at recommended therapeutic doses, plasma concentrations of Desfuroyl Ceftiofur remain higher than the MIC90 values (less than 0.2 μg/ml) for target bacteria isolated in clinical studies for at least 158 hours . This extended period of effectiveness contributes to the clinical utility of ceftiofur-based treatments in various animal species.
Pharmacokinetic Profile
The pharmacokinetic behavior of Desfuroyl Ceftiofur has been extensively studied across multiple animal species. Following administration of ceftiofur, rapid metabolism occurs to produce Desfuroyl Ceftiofur as the primary active metabolite.
Metabolism and Distribution
After administration, ceftiofur is quickly metabolized to Desfuroyl Ceftiofur . Both ceftiofur and its major metabolite demonstrate high protein binding, approximately 70-90% in cattle . This high protein binding contributes to the extended half-life and sustained antimicrobial activity in treated animals.
The metabolism of ceftiofur to Desfuroyl Ceftiofur represents a crucial pharmacokinetic process that affects the clinical efficacy of ceftiofur-based treatments. This metabolic pathway has been documented across multiple animal species, although specific details may vary between species.
Plasma Concentration and Elimination
Studies in cattle have shown that after a single administration of ceftiofur, plasma concentrations of Desfuroyl Ceftiofur exceed 1 μg/ml within one hour . Maximum plasma concentrations (about 5 μg/ml) typically occur approximately 12 hours following administration . Total plasma concentrations above 0.2 μg/ml and 1 μg/ml of ceftiofur and its active metabolites are maintained for at least 7 and 4 days, respectively .
Research Studies and Clinical Applications
Several research studies have investigated the pharmacokinetics and clinical applications of Desfuroyl Ceftiofur across different animal species, providing valuable insights into its behavior in vivo.
Pharmacokinetic Study in Elephants
A notable study published in the American Journal of Veterinary Research examined the pharmacokinetics of ceftiofur crystalline-free acid (CCFA) following subcutaneous administration to captive adult Asian elephants . This research provides valuable insights into the behavior of Desfuroyl Ceftiofur in a megafauna species.
Study Methodology
In this study, elephants received CCFA at a dose of 6.6 mg/kg subcutaneously in the area caudoventral to the base of an ear . Blood samples were collected immediately prior to and at various intervals after administration up to 168 hours . Plasma concentrations of desfuroylceftiofur acetamide (the acetamide derivative of ceftiofur) were measured using ultrahigh-pressure liquid chromatography–tandem mass spectrometry .
Analytical Methods for Detection
Accurate detection and quantification of Desfuroyl Ceftiofur in biological samples is essential for pharmacokinetic studies and residue monitoring. Various analytical methods have been developed for this purpose.
Chromatographic Techniques
The elephant study utilized ultrahigh-pressure liquid chromatography–tandem mass spectrometry for the measurement of desfuroylceftiofur acetamide . The analytical procedure involved several steps:
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Use of stable labeled ceftiofur (ceftiofur-d3) as an internal standard
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Capture of Desfuroyl Ceftiofur on solid-phase extraction columns after a thioester reduction step at 50°C
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Washing of columns with 0.1M ammonium acetate
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Derivatization of Desfuroyl Ceftiofur with iodoacetamide to form desfuroylceftiofur acetamide (DCA)
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Removal of DCA from the column using a mixture of acetonitrile and ammonium acetate with trifluoroacetic acid
This analytical approach provides high sensitivity and specificity for the detection of Desfuroyl Ceftiofur, allowing for accurate pharmacokinetic assessments.
Manufacturing and Synthesis
The production of Desfuroyl Ceftiofur and its parent compound ceftiofur involves sophisticated chemical synthesis processes that have been described in various patents and research publications.
Clinical and Veterinary Significance
As the principal active metabolite of ceftiofur, Desfuroyl Ceftiofur plays a crucial role in the clinical efficacy of ceftiofur-based treatments in veterinary medicine.
Therapeutic Applications
Ceftiofur and, by extension, Desfuroyl Ceftiofur are used in the treatment of various bacterial infections in animals. Their broad-spectrum antimicrobial activity makes them valuable for treating respiratory infections, metritis, foot rot, and other bacterial infections in cattle and other animal species .
The sustained plasma concentrations of Desfuroyl Ceftiofur following administration of ceftiofur formulations contribute to the extended duration of antimicrobial activity, allowing for less frequent dosing in treated animals. This represents a significant advantage in veterinary medicine, particularly for large or difficult-to-handle animals.
Clinical Considerations
When prescribing ceftiofur-based treatments, veterinarians must consider the pharmacokinetics of Desfuroyl Ceftiofur to ensure appropriate dosing regimens. Dosing recommendations depend on the minimum inhibitory concentration (MIC) of ceftiofur for the specific bacterial pathogen being targeted .
The extended persistence of Desfuroyl Ceftiofur in the plasma of treated animals suggests that ceftiofur formulations can provide sustained antimicrobial activity against susceptible pathogens for several days following a single dose, depending on the specific formulation and animal species.
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